3-cyclopentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
The compound “3-cyclopentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one” is a benzofuropyrimidinone derivative featuring a fused bicyclic core (benzofuro[3,2-d]pyrimidin-4-one) with distinct substituents. The 3-position is substituted with a cyclopentyl group, while the 2-position contains a thioether-linked (3-phenyl-1,2,4-oxadiazol-5-yl)methyl moiety. The 1,2,4-oxadiazole group is a bioisostere for ester or amide functionalities, often employed to enhance metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
3-cyclopentyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c29-23-21-20(17-12-6-7-13-18(17)30-21)26-24(28(23)16-10-4-5-11-16)32-14-19-25-22(27-31-19)15-8-2-1-3-9-15/h1-3,6-9,12-13,16H,4-5,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPZUOJCGXVRNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC5=NC(=NO5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 5-cyclopentyl-4-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one, primarily targets the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down endocannabinoids, fatty acid amides (FAAs) with neurotransmitter properties.
Mode of Action
The compound interacts with FAAH by acting as a potent inhibitor. It binds to the active site of FAAH, preventing the enzyme from breaking down endocannabinoids. This results in an increased concentration of endocannabinoids, which can enhance their effects.
Biochemical Pathways
The inhibition of FAAH affects the endocannabinoid system, a complex cell-signaling system involved in regulating a range of functions and processes, including sleep, mood, appetite, memory, reproduction, and fertility. By preventing the breakdown of endocannabinoids, the compound can potentially influence these processes.
Pharmacokinetics
The structural variations of the compound have been explored to optimize its in vivo efficacy and selectivity.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the modulation of the endocannabinoid system. By inhibiting FAAH, the compound can enhance the effects of endocannabinoids, potentially influencing various physiological processes.
Biological Activity
The compound 3-cyclopentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 444.5 g/mol. The structure features a cyclopentyl group, an oxadiazole ring, and a benzofuro-pyrimidine moiety that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H20N4O3S |
| Molecular Weight | 444.5 g/mol |
| CAS Number | 1029790-70-2 |
Biological Activity Overview
Research has indicated that compounds containing oxadiazole and thiadiazole moieties exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific activities of This compound have been explored in various studies.
Antimicrobial Activity
A study highlighted the antibacterial properties of oxadiazole derivatives against Mycobacterium tuberculosis (Mtb). The compound demonstrated efficacy against resistant strains with a promising metabolic stability and bioavailability profile. For example, it exhibited a half-life () of 1.63 hours and a peak plasma concentration () of 2503.25 ng/ml after administration .
Anticancer Activity
The compound has also shown potential in cancer research. In vitro studies indicated that it could induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The mechanism involves interaction with specific enzymes and receptors that regulate cell cycle progression and apoptosis .
The biological activity of This compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to specific receptors altering their activity, which may lead to changes in cellular responses.
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cellular damage in pathogens or cancer cells.
Case Studies
Several studies have documented the biological effects of related compounds:
-
Antibacterial Efficacy : A derivative with similar structures showed significant bactericidal activity against Staphylococcus spp., outperforming traditional antibiotics like ciprofloxacin in some instances .
Compound MIC (µg/mL) Activity Oxadiazole Derivative 12.5 Highly Active Ciprofloxacin 25 Control -
Cytotoxicity Studies : In cytotoxicity assays involving L929 normal cells, certain derivatives exhibited no significant toxicity at therapeutic concentrations, indicating a favorable safety profile for further development .
Compound Concentration (µM) Viability (%) Compound A 100 92 Compound B 200 68
Scientific Research Applications
Anticancer Activity
One of the primary areas of interest for 3-cyclopentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one is its potential as an anticancer agent. Compounds containing oxadiazole rings have shown promising results in inhibiting various cancer cell lines. For instance, studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit selective inhibition against carbonic anhydrases associated with cancer progression . The incorporation of the benzofuro and pyrimidine structures may enhance this activity by improving the compound's binding affinity to target proteins.
Anti-inflammatory Properties
Research indicates that compounds similar to those containing oxadiazole motifs possess anti-inflammatory properties. The thioether linkage in this compound may contribute to its ability to modulate inflammatory pathways effectively. For instance, derivatives of 1,2,4-oxadiazoles have been evaluated for their anti-inflammatory effects in various biological models . This suggests that this compound could be explored further for therapeutic applications in inflammatory diseases.
Antimicrobial Activity
The presence of the oxadiazole group has been linked to antimicrobial activity against a range of pathogens. Studies have shown that certain oxadiazole derivatives exhibit significant antibacterial and antifungal properties . Thus, the compound could be evaluated for its effectiveness against infectious diseases caused by resistant strains of bacteria or fungi.
Synthetic Pathways
The synthesis of this compound involves multiple steps that include the formation of the oxadiazole ring and subsequent functionalization to introduce the cyclopentyl and benzofuro groups. A detailed understanding of these synthetic routes is crucial for optimizing yield and purity for pharmaceutical applications.
Case Study 1: Anticancer Efficacy
In a recent study evaluating the anticancer efficacy of various oxadiazole derivatives, compounds similar to 3-cyclopentyl derivatives were shown to inhibit cell growth in human cancer cell lines at nanomolar concentrations . The study highlighted the structure–activity relationship (SAR), indicating that modifications at specific positions on the oxadiazole ring significantly affected biological activity.
Case Study 2: Inflammation Models
Another study investigated the anti-inflammatory effects of oxadiazole derivatives using animal models of induced inflammation. The results indicated a marked reduction in inflammatory markers following treatment with these compounds . This suggests potential clinical applications for treating chronic inflammatory conditions.
Comparison with Similar Compounds
Compound A : 3-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethoxy)benzyl]-2(1H)-pyridinone ()
- Core Structure: Pyridin-2-one (monocyclic) vs. benzofuropyrimidinone (bicyclic fused core in the target).
- Substituents :
- Oxadiazole linked to thienyl (heteroaromatic) vs. phenyl (aromatic) in the target.
- 4-(Trifluoromethoxy)benzyl group at N1 vs. cyclopentyl at C3 in the target.
- Implications: The bicyclic core of the target compound likely enhances rigidity and π-π stacking interactions compared to the monocyclic pyridinone in Compound A . The trifluoromethoxy group in Compound A may improve lipophilicity and blood-brain barrier penetration, whereas the cyclopentyl group in the target compound balances lipophilicity and steric bulk .
Compound B : 6-(Benzo[c][1,2,5]oxadiazol-5-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one ()
- Core Structure: Pyrimidin-4-one (monocyclic) vs. benzofuropyrimidinone.
- Substituents: Benzooxadiazole at C6 vs. benzofuropyrimidinone fused core. Methylthio group at C2 vs. oxadiazole-linked thioether in the target.
- Methylthio groups (as in Compound B) are prone to oxidative metabolism, whereas the oxadiazole-thioether in the target may confer greater metabolic stability .
Physicochemical and Pharmacokinetic Properties
Key Observations:
- The target compound’s higher molecular weight and fused core may limit bioavailability compared to smaller analogs like Compound B but could improve target selectivity .
- The phenyl-oxadiazole-thioether group in the target compound likely enhances metabolic stability over methylthio groups (Compound B) .
Research Findings and Hypotheses
Synthetic Accessibility : The oxadiazole and thioether linkages are synthetically tractable via cyclization and nucleophilic substitution, as seen in related compounds .
Optimization Challenges : The cyclopentyl group may introduce synthetic complexity compared to simpler alkyl substituents (e.g., methyl in Compound B) but could improve pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
